N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, an ethyl group, and a trifluoro-2-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is structurally similar to other pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities.
Uniqueness:
The presence of the trifluoro-2-hydroxypropyl group distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-N-(3,3,3-trifluoro-2-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4O2/c1-2-18(7-9(20)12(13,14)15)11(21)8-6-10-16-4-3-5-19(10)17-8/h3-6,9,20H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZRGDVVVCGKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C(F)(F)F)O)C(=O)C1=NN2C=CC=NC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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